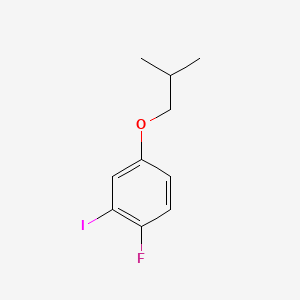
1-Fluoro-2-iodo-4-isobutoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-iodo-4-isobutoxybenzene is an organic compound with the molecular formula C10H12FIO It is a derivative of benzene, where the benzene ring is substituted with fluorine, iodine, and isobutoxy groups
Métodos De Preparación
The synthesis of 1-Fluoro-2-iodo-4-isobutoxybenzene typically involves electrophilic aromatic substitution reactions One common method is the halogenation of a benzene derivative, where the benzene ring undergoes substitution reactions with halogens in the presence of a catalystThe isobutoxy group can be introduced via alkylation reactions using isobutyl alcohol and a suitable catalyst .
Análisis De Reacciones Químicas
1-Fluoro-2-iodo-4-isobutoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Fluoro-2-iodo-4-isobutoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and bioactive molecules. Its derivatives may exhibit biological activity, making it a potential candidate for drug discovery.
Industry: It can be used in the production of specialty chemicals and materials. .
Mecanismo De Acción
The mechanism of action of 1-Fluoro-2-iodo-4-isobutoxybenzene involves its interaction with molecular targets through its functional groups. The fluorine and iodine atoms can participate in halogen bonding, while the isobutoxy group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific molecular targets, affecting various biochemical pathways .
Comparación Con Compuestos Similares
1-Fluoro-2-iodo-4-isobutoxybenzene can be compared with other halogenated benzene derivatives, such as:
1-Iodo-4-nitrobenzene: This compound has a nitro group instead of an isobutoxy group, which significantly alters its chemical properties and reactivity.
1-Fluoro-4-nitrobenzene: Similar to the previous compound but with a fluorine atom, it exhibits different reactivity patterns due to the presence of the nitro group.
Propiedades
Fórmula molecular |
C10H12FIO |
|---|---|
Peso molecular |
294.10 g/mol |
Nombre IUPAC |
1-fluoro-2-iodo-4-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C10H12FIO/c1-7(2)6-13-8-3-4-9(11)10(12)5-8/h3-5,7H,6H2,1-2H3 |
Clave InChI |
RPNPIXFJVMQMDV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CC(=C(C=C1)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















